molecular formula C13H7Cl3O2 B6407254 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95% CAS No. 1261992-63-5

4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95%

Cat. No.: B6407254
CAS No.: 1261992-63-5
M. Wt: 301.5 g/mol
InChI Key: GHEFREQIVVFJHB-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95% is a compound used in laboratory experiments and scientific research. This compound is a chlorinated aromatic acid derived from benzoic acid, and is commonly used in various studies due to its ability to react with both organic and inorganic compounds. It is a white crystalline solid with a molecular weight of 291.7 g/mol.

Mechanism of Action

4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95% is an aromatic acid that is capable of reacting with both organic and inorganic compounds. It is a strong electrophile, meaning it is attracted to electron-rich centers in other molecules. This allows it to react with other molecules, forming new compounds. Additionally, it can act as a Lewis acid, meaning it can donate a pair of electrons to form a covalent bond with another molecule.
Biochemical and Physiological Effects
4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, due to its ability to react with other molecules, it can be used in the synthesis of compounds that may have biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95% in laboratory experiments is its ability to react with both organic and inorganic compounds. This allows for the synthesis of a wide variety of compounds, which can be used for various scientific and research purposes. Additionally, it is relatively easy to synthesize and is not known to be toxic.
The main limitation of using 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95% in laboratory experiments is its reactivity. Due to its strong electrophilic nature, it can react with other molecules in the reaction mixture, resulting in undesired side products. Additionally, it can react with water, which can lead to contamination of the reaction mixture.

Future Directions

There are a number of potential future directions for 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95%. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the development of new applications for the compound, such as in the synthesis of new pharmaceuticals or dyes. Additionally, new methods of controlling the reactivity of the compound could be developed, which could lead to improved yields and fewer side products. Finally, new methods of purifying the compound could be developed, which could lead to improved purity and fewer contaminants.

Synthesis Methods

4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95% is synthesized through a process known as Friedel-Crafts alkylation. In this process, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst. In the case of 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95%, the alkyl halide is 2,3-dichlorobenzoyl chloride and the aromatic compound is benzene. The reaction is conducted at room temperature, and the resulting product is 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95%.

Scientific Research Applications

4-Chloro-2-(2,3-dichlorophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic and inorganic compounds, such as pharmaceuticals and dyes. It is also used as a reagent in the synthesis of other compounds, such as polymers and surfactants. Additionally, it is used in the synthesis of various metal complexes, and can be used as a catalyst in organic reactions.

Properties

IUPAC Name

4-chloro-2-(2,3-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-7-4-5-9(13(17)18)10(6-7)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEFREQIVVFJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691194
Record name 2',3',5-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-63-5
Record name 2',3',5-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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